3-Bromo-6-methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
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Overview
Description
3-Bromo-6-methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a methyl group, and a fused pyrroloquinazoline ring system. The presence of these functional groups and the fused ring system imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a brominated aniline derivative, the compound can be synthesized through a series of reactions including bromination, cyclization, and methylation. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for large-scale production, ensuring cost-effectiveness, and maintaining safety standards. Industrial production may also involve continuous flow reactors and automated systems to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to different derivatives.
Cyclization Reactions: The fused ring system allows for further cyclization reactions, potentially forming more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines, thiols, and alkoxides are commonly used.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
3-Bromo-6-methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer research due to its ability to interact with specific molecular targets.
Industry: It is used in the development of advanced materials, including semiconducting polymers for electronic applications .
Mechanism of Action
The mechanism of action of 3-Bromo-6-methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the activation or inhibition of various signaling pathways, affecting cellular processes such as proliferation, apoptosis, and differentiation .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine Derivatives: These compounds share a similar pyrrolo ring system and have been studied for their biological activities.
2,3-Dihydropyrroles: These compounds are structurally related and have been explored for their pharmacological properties.
Uniqueness
3-Bromo-6-methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one is unique due to the presence of the bromine atom and the specific arrangement of the fused ring system. This uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
918815-58-4 |
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Molecular Formula |
C12H11BrN2O |
Molecular Weight |
279.13 g/mol |
IUPAC Name |
3-bromo-6-methyl-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one |
InChI |
InChI=1S/C12H11BrN2O/c1-7-2-3-8-10(6-7)14-11-9(13)4-5-15(11)12(8)16/h2-3,6,9H,4-5H2,1H3 |
InChI Key |
RDWINUNUQQARMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)N3CCC(C3=N2)Br |
Origin of Product |
United States |
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